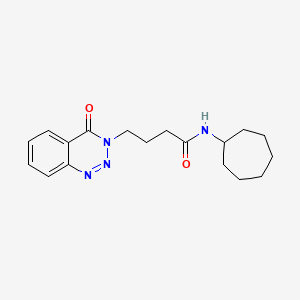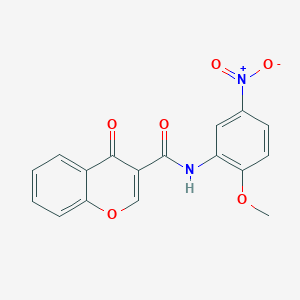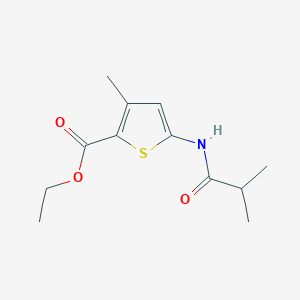
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cycloheptyl group attached to a butanamide chain, which is further linked to a benzotriazinone moiety. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, this compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the therapeutic effects of the compound.
Biochemical Pathways
Given its role as a gpr139 agonist, it likely influences pathways downstream of gpr139 activation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific disease, disorder, or condition being treated. As a GPR139 agonist, it likely influences cellular processes regulated by this receptor .
Biochemical Analysis
Biochemical Properties
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide plays a significant role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of GPR139, a G-protein-coupled receptor, influencing signal transduction pathways . The interaction between this compound and GPR139 is crucial for its biochemical activity, as it modulates the receptor’s function and downstream signaling events .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the activation of GPR139 by this compound can lead to changes in intracellular calcium levels, impacting cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of specific genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an agonist of GPR139, it binds to the receptor’s active site, inducing a conformational change that activates downstream signaling cascades . This activation can result in the modulation of various intracellular pathways, including those related to calcium signaling, cyclic AMP production, and mitogen-activated protein kinase (MAPK) pathways . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Degradation products may also form over time, potentially altering its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects by modulating GPR139 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological properties . These metabolic pathways can affect the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with GPR139, or to intracellular organelles involved in signal transduction and metabolic processes . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-nitroaniline, a series of reactions including nitration, reduction, and cyclization can yield the benzotriazinone structure.
Attachment of the Butanamide Chain: The butanamide chain can be introduced via acylation reactions. This involves reacting the benzotriazinone intermediate with a suitable butanoyl chloride or anhydride under basic conditions.
Introduction of the Cycloheptyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a dihydrobenzotriazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzotriazinone positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Formation of cycloheptanone or cycloheptanoic acid derivatives.
Reduction: Formation of dihydrobenzotriazine derivatives.
Substitution: Formation of various substituted benzotriazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, benzotriazine derivatives, including this compound, are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also find applications in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)phenylacetic acid
- N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- 1-(4-(4-hydroxy-1,4-dihydro-1,2,4-benzotriazin-3-yl)phenyl)ethanone
Uniqueness
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This differentiates it from other benzotriazine derivatives, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-17(19-14-8-3-1-2-4-9-14)12-7-13-22-18(24)15-10-5-6-11-16(15)20-21-22/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGNGVBFNMTOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)
![[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate](/img/structure/B6523679.png)
![2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523686.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)
![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)
![N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523719.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B6523725.png)
![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)
